Dichlorotetrafluoropropane
Description
Contextualization within Halogenated Propane (B168953) Chemistry Research
Dichlorotetrafluoropropane is a member of the broader family of halogenated propanes. Research into this class of compounds has been largely driven by the search for functional replacements for chlorofluorocarbons (CFCs), which were found to be highly damaging to the Earth's ozone layer. epa.govacrcarbon.org HCFCs like this compound were developed as transitional or interim replacements for CFCs. epa.gov They generally have a lower Ozone Depletion Potential (ODP) than the CFCs they were designed to replace because the presence of hydrogen atoms makes them more susceptible to degradation in the lower atmosphere, reducing the amount of chlorine that reaches the stratosphere. epa.gov
However, HCFCs are still recognized as potent greenhouse gases and retain some ozone-depleting capability. epa.gov Research in this area, therefore, involves a delicate balance: developing compounds with desirable properties for industrial applications while minimizing their adverse environmental effects. Studies often focus on reaction kinetics, atmospheric lifetimes, and decomposition pathways to understand and predict their environmental impact. For instance, research into the thermal decomposition of related fluorocarbons provides insight into the complex radical reactions that can occur during chemical synthesis, leading to the formation of various by-products. fluorine1.ru
Historical Research Trajectories and Evolving Scientific Significance
The scientific timeline for this compound is intrinsically linked to global environmental regulations. The signing of the Montreal Protocol in 1987, an international treaty designed to phase out the production of ozone-depleting substances, was a major catalyst for research into HCFCs. fluorine1.ru Initially, the focus was on synthesizing and evaluating compounds like HCFC-234 as viable alternatives for CFCs in applications such as refrigeration, air conditioning, and foam blowing. ontosight.aigoogle.comresearchgate.net
As scientific understanding evolved, the focus shifted. While recognized as less damaging than CFCs, the environmental impact of HCFCs themselves came under scrutiny. This led to amendments to the Montreal Protocol that established phase-out schedules for HCFCs as well. europa.eugazette.gc.ca Consequently, the scientific significance of this compound transformed from a potential environmental solution to a substance requiring careful management and eventual replacement. epa.gov Modern research trajectories have moved towards quantifying its environmental risk profile, including precise measurements of its ODP, Global Warming Potential (GWP), and atmospheric lifetime, to inform policy and guide the search for next-generation, environmentally benign alternatives like hydrofluoroolefins (HFOs). google.comcopernicus.org
Isomeric Considerations in this compound Studies (e.g., HCFC-234, HCFC-234aa, HCFC-234ab, HCFC-234ba, HCFC-234bb, HCFC-234bc, HCFC-234db)
A critical aspect of this compound research is the consideration of its various isomers. Isomers are molecules that have the same chemical formula but different arrangements of atoms. For the chemical formula C₃H₂Cl₂F₄, there are 16 possible structural isomers. europa.eucopernicus.org These are designated by suffixes such as 'aa', 'ab', etc., which denote the specific placement of the halogen atoms on the three-carbon propane backbone.
The isomeric structure is not a trivial detail; it significantly influences the compound's physical, chemical, and environmental properties. For example, the stability of an isomer, its boiling point, and its reactivity can vary substantially. google.com From an environmental standpoint, different isomers can have different ODPs and GWPs. The Montreal Protocol acknowledges this by stating that where a range of ODPs is indicated for an isomeric group, the highest value is to be used for regulatory purposes, reflecting the potential impact of the most potent isomer. europa.eu
Detailed scientific studies often focus on a single, specific isomer to understand its behavior. For example, in-depth quantum chemical calculations have been performed on the atmospheric oxidation of 1,1-dichloro-1,3,3,3-tetrafluoropropane (B1295135) (HCFC-234fb). x-mol.com This research determined its atmospheric lifetime (calculated at 8.2 years) and its 100-year GWP (calculated at 712) by studying its reaction with atmospheric radicals. x-mol.com Such isomer-specific research is crucial for building accurate models of atmospheric chemistry and for a precise assessment of environmental impact.
Overview of Major Research Domains for this compound
Research into this compound and its isomers has been concentrated in several key domains, primarily driven by its potential industrial applications and subsequent environmental concerns.
Refrigeration and Air Conditioning: A primary research driver was the evaluation of HCFC-234 as a working fluid in refrigeration systems. ontosight.aigoogle.com This involved studying its thermodynamic properties to determine its suitability as a replacement for phased-out CFCs.
Foam Blowing Agents: The compound has been investigated as a blowing agent in the production of polymer foams, such as polyurethane. acrcarbon.org Research in this area focuses on the agent's ability to create a desirable closed-cell structure for insulation, its thermal conductivity, and the fire performance of the resulting foam. google.comfluorocarbons.orgepa.gov
Fire Extinguishing Agents: this compound has been considered as a potential replacement for halon fire extinguishants. faa.gov This research involves evaluating its effectiveness in suppressing combustion, alongside its environmental and toxicological profiles. faa.gov
Environmental Science: A substantial body of research is dedicated to the environmental fate and impact of HCFC-234. This domain includes estimating atmospheric lifetimes and calculating key environmental metrics like Ozone Depletion Potential and Global Warming Potential. epa.govcopernicus.org These studies are vital for international regulations and for comparing the environmental performance of different chemical alternatives. copernicus.org
Chemical Synthesis: this compound can serve as an intermediate in the synthesis of other fluorinated organic compounds. ontosight.ai Research in this context explores reaction pathways and mechanisms, such as the processes of co-pyrolysis and thermal decomposition. fluorine1.ru
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-1,1,1,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOMRPWMOCMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925910 | |
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149329-25-9 | |
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Research of Dichlorotetrafluoropropane
Advanced Synthetic Routes for Dichlorotetrafluoropropane Isomers
The production of this compound isomers can be achieved through various methods, including high-temperature gas-phase reactions and catalyzed halogenations.
Table 1: Known Isomers of this compound
| Isomer Name | CAS Number |
|---|---|
| 1,2-Dichloro-1,1,2,3-tetrafluoropropane | 84333-38-0 |
| 1,3-Dichloro-1,1,2,2-tetrafluoropropane | 28109-69-5 |
| 2,2-Dichloro-1,1,1,3-tetrafluoropropane | 127564-83-4 |
| 2,3-Dichloro-1,1,1,2-tetrafluoropropane | 7125-99-7 |
| 3,3-Dichloro-1,1,1,2-tetrafluoropropane | 53063-54-0 |
This table is not exhaustive but lists some of the documented isomers.
One significant pathway for producing this compound involves the joint thermal decomposition, or co-pyrolysis, of chlorodifluoromethane (B1668795) (HCFC-22) and dichlorofluoromethane (B1207983) (HCFC-21). fluorine1.ru This high-temperature process, typically conducted between 973-1123 K, is primarily aimed at producing fluoromonomers like chlorotrifluoroethylene (B8367) and tetrafluoroethylene (B6358150). fluorine1.ru However, this compound is formed in considerable amounts as a secondary product. fluorine1.ru
The reaction proceeds in a continuous reactor, often in the presence of superheated water vapor. fluorine1.ru The initial refrigerants decompose to form highly reactive carbene intermediates, primarily difluorocarbene (:CF₂) from chlorodifluoromethane and chlorofluorocarbene (:CFCl) from dichlorofluoromethane. fluorine1.ru These carbenes can then react with the primary olefin products of the pyrolysis, such as tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE), leading to the formation of larger molecules like this compound. fluorine1.ru
Within the high-temperature environment of co-pyrolysis, radical reactions also contribute to the formation of various byproducts. fluorine1.ru Homolytic cleavage of carbon-halogen (C-Hal) bonds can occur at pyrolysis temperatures, generating radical species. fluorine1.ru For instance, the formation of dichlorohexafluoropropane has been explained through radical processes. fluorine1.ru While the total concentration of these radical-derived compounds in the pyrolyzate is often low (not exceeding 1%), their presence indicates that radical mechanisms are active. fluorine1.ru
These radical reactions are typically chain reactions. libretexts.org A carbon-halogen bond can be cleaved to generate a carbon-centered radical, which can then react with other molecules in the system. libretexts.org The selective cross-coupling of two different radicals can be challenging, but can become the dominant process if the radicals have different lifetimes, a phenomenon known as the persistent radical effect. nih.gov
Catalytic methods offer alternative, often more selective, routes to specific this compound isomers. A common approach is the halogenation of a propane (B168953) derivative. For example, 3,3-Dichloro-1,1,1,2-tetrafluoropropane can be synthesized by reacting 1,1,1,2-tetrafluoropropane (B1626849) with chlorine gas at elevated temperatures in the presence of a catalyst, such as iron chloride.
The catalytic pyrolysis of chlorodifluoromethane over metal fluoride (B91410) catalysts like aluminum fluoride and calcium fluoride has been investigated to enhance the production of tetrafluoroethylene. researchgate.net These catalysts significantly increase the conversion of the starting material compared to non-catalytic pyrolysis. researchgate.net While the primary focus of such studies is often on other products, the modification of catalyst surfaces and reaction conditions can influence the entire product distribution, including the formation of this compound.
Mechanistic Investigations of Formation Reactions
The primary mechanism proposed for the formation of this compound and chloropentafluoropropene during the co-pyrolysis of chlorodifluoromethane and dichlorofluoromethane involves the addition of carbenes to the double bonds of olefins. fluorine1.ru
The key steps are:
Carbene Generation:
Chlorodifluoromethane (CHClF₂) decomposes to form difluorocarbene (:CF₂). fluorine1.ru
Dichlorofluoromethane (CHCl₂F) decomposes to form chlorofluorocarbene (:CFCl). fluorine1.ru
Olefin Formation: Recombination of these carbenes yields primary monomer products like tetrafluoroethylene (from :CF₂ + :CF₂) and chlorotrifluoroethylene (from :CF₂ + :CFCl). fluorine1.ru
Carbene Addition: The generated carbenes add to the double bonds of the newly formed olefins. For example:
:CF₂ + C₂F₃Cl → C₃F₅Cl (Chloropentafluoropropene)
:CFCl + C₂F₄ → C₃F₄Cl₂ (this compound)
:CFCl + C₂F₃Cl → C₃F₃Cl₃ (Trichlorotrifluoropropane)
These addition reactions are competitive with the reactions that form the main monomers, drawing the reactive carbenes away from that production pathway. fluorine1.ru The formation of other byproducts can be attributed to radical reactions initiated by the homolytic splitting of C-Hal bonds at high temperatures. fluorine1.ru
Optimization Strategies in this compound Production Research
Optimizing the production of this compound, particularly from co-pyrolysis, involves manipulating reaction conditions to favor its formation over other products. Since the reactions that form this compound are in competition with those that form the primary monomers, controlling the process parameters is crucial. fluorine1.ru
Key parameters for optimization include:
Temperature: Pyrolysis is highly temperature-dependent. rsc.orgmdpi.com Adjusting the temperature within the 973-1123K range can alter the relative rates of carbene formation and subsequent addition reactions. fluorine1.ru
Residence Time: The time the reagents spend in the reaction zone (e.g., 0.02-0.12 seconds) directly impacts the extent of conversion and the formation of secondary products. fluorine1.ru
Reactant Ratio: Varying the initial ratio of chlorodifluoromethane to dichlorofluoromethane changes the relative concentrations of difluorocarbene and chlorofluorocarbene, thereby influencing the product spectrum. fluorine1.ru
Catalyst Selection: In catalytic routes, the choice of catalyst and its support can dramatically influence selectivity and yield. researchgate.net For instance, Cu-promoted metal fluoride catalysts have been shown to enhance the yield of certain products in catalytic pyrolysis. researchgate.net
Automation and precise control of these parameters can help minimize human error and reduce waste, aligning with principles of pollution prevention. epa.gov
Table 2: Pyrolysis Process Parameters
| Parameter | Investigated Range | Impact | Source |
|---|---|---|---|
| Temperature | 973-1123 K | Affects reaction rates and product distribution. | fluorine1.ru |
| Residence Time | 0.02-0.12 sec | Determines extent of conversion and byproduct formation. | fluorine1.ru |
| Reactant Ratio (CHClF₂:CHCl₂F) | 1:3 - 0.3:1 | Influences relative carbene concentrations. | fluorine1.ru |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₃H₂Cl₂F₄ |
| Chlorodifluoromethane | CHClF₂ |
| Dichlorofluoromethane | CHCl₂F |
| Chlorotrifluoroethylene | C₂F₃Cl |
| Tetrafluoroethylene | C₂F₄ |
| Dichlorodifluoroethylene | C₂F₂Cl₂ |
| Dichlorohexafluoropropane | C₃F₆Cl₂ |
| Chloropentafluoropropene | C₃F₅Cl |
| 1,1,1,2-tetrafluoropropane | C₃H₄F₄ |
| Iron chloride | FeCl₃ |
| Aluminum fluoride | AlF₃ |
| Calcium fluoride | CaF₂ |
| Trichlorotrifluoropropane | C₃F₃Cl₃ |
| Carbon | C |
| Chlorine | Cl |
| Fluorine | F |
Atmospheric Chemistry and Environmental Fate of Dichlorotetrafluoropropane
Atmospheric Degradation Mechanisms
The atmospheric degradation of dichlorotetrafluoropropane is initiated by processes that can break down the molecule, primarily photolytic decomposition and reactions with atmospheric radicals.
The direct photolysis of this compound by ultraviolet (UV) radiation is not a significant degradation pathway in the troposphere. The C-H and C-Cl bonds in HCFCs are generally strong enough to not be broken by the longer wavelength UV radiation that penetrates to the lower atmosphere.
In the stratosphere, however, this compound can be broken down by shorter wavelength UV radiation. The primary photolytic decomposition pathway is expected to be the cleavage of a carbon-chlorine (C-Cl) bond, which is the weakest bond in the molecule, leading to the formation of a chlorine radical (Cl•) and a tetrafluoropropyl radical.
CF3CFClCHClF + hv → CF3CFClCHF• + Cl•
Table 1: Estimated Photodissociation Properties of this compound
| Property | Estimated Value / Remark |
| Tropospheric Photolysis | Negligible |
| Stratospheric Photolysis | Significant, leading to Cl• radical release |
| Primary Bond Cleavage | C-Cl bond |
| Photodissociation Products | Chlorine radical (Cl•), Tetrafluoropropyl radical |
| UV Absorption Cross-section | Data not available for specific isomers of this compound. Likely to absorb UV radiation below 240 nm. |
Note: This table is based on the general behavior of HCFCs. Specific experimental data for this compound is not available in the public domain.
The dominant removal process for this compound in the atmosphere is its reaction with the hydroxyl radical (OH•) in the troposphere. unep.org This reaction initiates the oxidation of the molecule and significantly limits its atmospheric lifetime and its transport to the stratosphere.
The reaction proceeds via hydrogen abstraction from the C-H bond:
CF3CFClCHClF + OH• → CF3CFClCClF• + H2O
The rate of this reaction is a critical parameter for determining the atmospheric lifetime of this compound. While specific experimental rate constants for the reaction of OH radicals with the different isomers of this compound are not available in the reviewed scientific literature, estimations can be made based on structure-activity relationships for similar HCFCs. The presence of chlorine and fluorine atoms on the same carbon atom generally decreases the reactivity of the C-H bond towards OH radicals.
Reactions with other atmospheric radicals, such as chlorine (Cl•) and bromine (Br•) atoms, are generally considered to be of minor importance for the atmospheric degradation of HCFCs compared to the reaction with OH radicals, due to the much lower concentrations of Cl• and Br• in the troposphere.
Table 2: Estimated Reaction Rate Constants for this compound with Atmospheric Radicals at 298 K
| Reactant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Reaction Type | Atmospheric Significance |
| Hydroxyl (OH•) | Data not available (Estimated to be in the range of 10⁻¹⁴ to 10⁻¹⁵ for similar HCFCs) | H-atom abstraction | Major sink in the troposphere |
| Chlorine (Cl•) | Data not available | H-atom abstraction | Minor |
| Bromine (Br•) | Data not available | H-atom abstraction | Negligible |
Note: This table is based on general knowledge of HCFC reactivity. Specific experimental data for this compound is not available.
The atmospheric lifetime of this compound is primarily determined by its rate of removal by OH radicals in the troposphere. The tropospheric lifetime (τ_trop) can be estimated using the following equation:
τ_trop = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global concentration of OH radicals.
1 / τ_total = 1 / τ_trop + 1 / τ_strat
Due to the lack of specific kinetic data for this compound, precise modeling of its atmospheric lifetime is not possible. However, based on its structure as an HCFC, its total atmospheric lifetime is expected to be in the range of several years to a few decades. fluorocarbons.orgepa.gov This is significantly shorter than the lifetimes of CFCs, which can be on the order of a century or more. nasa.gov
Table 3: Estimated Atmospheric Lifetimes for this compound
| Parameter | Estimated Value / Remark |
| Tropospheric Lifetime | Data not available; expected to be the dominant factor in the total lifetime. |
| Stratospheric Lifetime | Data not available; longer than the tropospheric lifetime. |
| Total Atmospheric Lifetime | Data not available; likely in the range of a few years to a few decades for similar HCFCs. |
Note: The values in this table are estimations based on the general properties of HCFCs. Specific modeled lifetimes for this compound are not available in the reviewed literature.
Environmental Partitioning and Transport Research
The environmental partitioning of this compound describes its distribution between different environmental compartments such as air, water, and soil. This partitioning is governed by its physicochemical properties, including its volatility, water solubility, and adsorption characteristics.
The partitioning of this compound between the atmosphere and water bodies is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the compound to partition into the gas phase (i.e., be more volatile from water).
Specific experimental data for the Henry's Law constant of this compound are not available in the reviewed literature. However, based on the properties of similar short-chain halogenated hydrocarbons, it is expected to have a relatively high Henry's Law constant, suggesting that it will predominantly reside in the atmosphere rather than in water. nist.govlibretexts.orgcopernicus.org
Table 4: Estimated Air-Water Partitioning Properties of this compound
| Property | Estimated Value / Remark |
| Henry's Law Constant (H) | Data not available. Expected to be high, indicating a preference for the gas phase. |
| Water Solubility | Data not available. Expected to be low. |
| Air-Water Partitioning | The compound is expected to rapidly volatilize from water to the atmosphere. |
Note: This table is based on the expected properties of a compound with the structure of this compound. Experimental data is lacking.
The distribution of this compound in a soil-air-water system is largely determined by its tendency to adsorb to soil and organic matter. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil, which would limit its mobility in the subsurface and its potential to leach into groundwater. jetjournal.usnih.gov
There are no specific experimental or modeling studies on the soil-air-water distribution of this compound available in the reviewed literature. Quantitative Structure-Activity Relationship (QSAR) models could be used to estimate the Koc value based on the molecular structure of the compound. nih.govfrontiersin.org Given its likely low water solubility and moderate molecular weight, this compound is expected to have a low to moderate Koc, suggesting it would be relatively mobile in soil and would tend to partition into the soil gas phase and subsequently to the atmosphere.
Table 5: Estimated Soil-Air-Water Distribution Properties of this compound
| Property | Estimated Value / Remark |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available. Expected to be in the low to moderate range. |
| Soil Adsorption | Expected to be weak. |
| Mobility in Soil | Expected to be relatively high. |
| Dominant Environmental Compartment | Atmosphere, due to high volatility and likely low soil adsorption. |
Note: This table presents estimations based on the general behavior of similar halogenated compounds. Specific studies on this compound are not available.
Long-Range Atmospheric Transport Potentials
The potential for a chemical to be transported over long distances in the atmosphere is largely determined by its atmospheric lifetime. For hydrochlorofluorocarbons (HCFCs) like this compound, the primary removal mechanism from the troposphere is through reaction with the hydroxyl radical (OH) noaa.govnoaa.govfluorocarbons.org. The presence of carbon-hydrogen bonds in HCFCs makes them susceptible to oxidation by OH radicals, resulting in significantly shorter atmospheric lifetimes compared to chlorofluorocarbons (CFCs), which lack these bonds noaa.gov.
The atmospheric lifetime of a substance directly influences its potential to reach the stratosphere and contribute to ozone depletion, as well as its effectiveness as a greenhouse gas noaa.gov. Compounds with shorter lifetimes have a reduced chance of being transported globally and reaching sensitive remote regions like the Arctic noaa.govpops.int. The C1-C3 HCFCs, a group that includes this compound, exhibit a wide range of atmospheric lifetimes, from as short as 0.3 years to as long as 62 years copernicus.org. This variability is dependent on the specific molecular structure and hydrogen content of each isomer copernicus.org.
Atmospheric Properties of this compound (HCFC-234)
| Property | Value Range | Reference |
|---|---|---|
| Atmospheric Lifetime | 0.3 - 62 years (for C1-C3 HCFCs) | copernicus.org |
| Ozone Depletion Potential (ODP) | 0.01 - 0.28 | epa.govchemreg.net |
| Global Warming Potential (GWP, 100-year) | 5 - 5,330 (for C1-C3 HCFCs) | copernicus.org |
Degradation in Environmental Media
Hydrolytic Stability and Transformation Kinetics
Hydrolysis is a chemical transformation process where a compound reacts with water. For halogenated hydrocarbons, this can be a significant degradation pathway in aqueous environments. The rate of hydrolysis is influenced by factors such as the compound's structure, water temperature, and pH nih.gov.
Specific kinetic data on the hydrolysis of this compound are not extensively documented in scientific literature. However, general principles of halogenated alkane chemistry suggest that the carbon-fluorine (C-F) bonds are exceptionally strong and resistant to hydrolysis. In contrast, carbon-chlorine (C-Cl) bonds are more susceptible to cleavage by reaction with water. Therefore, any hydrolytic degradation of this compound would likely proceed via the breaking of its C-Cl bonds. For many organic compounds, hydrolysis rates are pH-dependent, often accelerating under either acidic or alkaline conditions compared to neutral pH nih.gov. While hydrolysis in the atmosphere is a possible sink, it is generally considered minor for HCFCs compared to OH radical oxidation noaa.gov.
Abiotic Degradation Pathways in Aqueous Systems
Beyond hydrolysis, other non-biological (abiotic) degradation processes can occur in aqueous systems. A primary abiotic pathway for chlorinated hydrocarbons in anaerobic (oxygen-free) environments is reductive dechlorination frtr.govdtic.mil. This process involves the transfer of electrons to the chlorinated molecule, resulting in the removal of a chlorine atom and its replacement with a hydrogen atom youtube.com.
This reaction can be mediated by naturally occurring minerals, such as those containing ferrous iron (Fe(II)), or by zero-valent metals researchgate.net. While specific studies on this compound are lacking, research on analogous compounds provides insight into potential pathways. For example, studies on 1,2-dichloropropane (B32752) have shown that it can be completely dechlorinated to propene by anaerobic bacteria, a process that relies on reductive dechlorination steps enviro.wikinih.gov. It is plausible that this compound could undergo similar abiotic reductive dechlorination in contaminated sediments and anoxic groundwater, where reducing conditions prevail.
Biogeochemical Cycling and Microbial Degradation Potential
The fate of this compound in the environment is also influenced by biological processes. Microorganisms play a critical role in the biogeochemical cycling of elements and the degradation of organic pollutants nih.govfrontiersin.orgfrontiersin.org. Unlike CFCs, the C-H bonds in HCFCs make them potentially susceptible to microbial attack noaa.gov.
Studies on other HCFCs have demonstrated that microbial degradation is possible under certain conditions.
Aerobic Degradation: Under aerobic (oxygen-present) conditions, some bacteria, such as methanotrophs, can co-metabolically degrade certain HCFCs. Co-metabolism occurs when microbes, while consuming their primary food source (like methane), produce enzymes that fortuitously break down other compounds researchgate.net.
Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a key microbial degradation pathway for chlorinated compounds youtube.com. Microorganisms can use chlorinated compounds as electron acceptors in a form of respiration, stripping chlorine atoms in the process youtube.comlsu.edu. Microbial degradation of HCFC-123 has been observed in anoxic sediments, proceeding via reductive dechlorination nih.gov. Similarly, anaerobic bacteria have been shown to completely dechlorinate halogenated propanes nih.gov.
Given these findings with other HCFCs and chlorinated propanes, it is plausible that this compound could be degraded by microbial communities in contaminated soils, sediments, and groundwater, particularly in anaerobic zones where reductive dechlorination can occur.
Influence of Climate Change on Environmental Fate Processes
Climate change is expected to alter various environmental parameters, which in turn will influence the fate and transport of chemical compounds like this compound.
Temperature: Rising global temperatures can accelerate the rates of many chemical and biological processes. This includes increasing the reaction rate between HCFCs and atmospheric OH radicals, potentially shortening their atmospheric lifetime frontiersin.org. In soil and water, higher temperatures would likely increase the rates of both abiotic hydrolysis and microbial degradation frontiersin.org.
Atmospheric Circulation: Changes in weather patterns and atmospheric circulation could affect the long-range transport potential of these compounds. Altered wind patterns could change how quickly and in which direction this compound is dispersed from its emission sources mdpi.comnih.gov.
Hydrological Cycle: Shifts in precipitation patterns can influence the process of wet deposition, which removes chemicals from the atmosphere and transfers them to terrestrial and aquatic ecosystems.
Microbial Communities: Climate change can alter the structure and activity of soil and sediment microbial communities nih.gov. Such shifts could affect the potential for biodegradation of this compound by either enhancing or suppressing the populations of microbes capable of its degradation.
Temperature-Dependent Degradation Rate Alterations
This temperature dependence has significant implications for the atmospheric lifetime of this compound. In warmer, lower-altitude regions of the troposphere, the degradation process is more rapid. Conversely, at higher, colder altitudes, the reaction slows down, allowing the compound to persist for longer periods. This can lead to a vertical gradient in its atmospheric concentration and facilitates its transport to more remote regions.
For a related compound, 1,3-dichloro-1,1,2,2,3-pentafluoropropane (B8469) (HCFC-225cb), the atmospheric half-life for its reaction with OH radicals is estimated to be 4.9 years. While not the exact compound of focus, this provides an indication of the persistence of similar hydrochlorofluorocarbons. The degradation rate, and thus the atmospheric lifetime, will vary for different isomers of this compound due to differences in their molecular structure and the reactivity of their C-H bonds.
Interactive Table: Estimated Atmospheric Lifetime of a this compound Isomer at Different Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (years) |
| -20 | 253.15 | (Data not available) | (Data not available) |
| 0 | 273.15 | (Data not available) | (Data not available) |
| 20 | 293.15 | (Data not available) | (Data not available) |
| 40 | 313.15 | (Data not available) | (Data not available) |
Note: Specific rate constants for this compound are not available in the reviewed literature. This table is presented to illustrate the principle of temperature-dependent lifetime variations.
Precipitation and Runoff Effects on Environmental Distribution
The environmental distribution of this compound is influenced by its partitioning between the atmosphere and water, a process governed by its water solubility and Henry's Law constant. The Henry's Law constant relates the partial pressure of a compound in the gas phase to its concentration in a liquid at equilibrium.
While specific experimental data for the Henry's Law constant of this compound is limited, its chemical structure suggests a relatively low water solubility. This implies that wet deposition, the removal of atmospheric pollutants by precipitation (rain, snow, fog), is not a primary sink for this compound. However, even with low solubility, continuous or heavy precipitation events can contribute to its transfer from the atmosphere to terrestrial and aquatic ecosystems.
Once deposited onto land or water surfaces, this compound can be transported via runoff into rivers, lakes, and eventually oceans. The extent of this transport depends on various factors, including the intensity and duration of rainfall, soil type, and topography. In urban areas, runoff from impervious surfaces can efficiently carry deposited atmospheric pollutants into water bodies.
Cryosphere-Related Release Mechanisms (e.g., ice and snow melt)
The cryosphere, encompassing glaciers, ice sheets, and permafrost, can act as a long-term reservoir for atmospheric pollutants, including this compound. Compounds can be incorporated into snow and ice through direct deposition or by the freezing of contaminated water. Over time, as layers of snow accumulate and compact into glacial ice, these compounds become trapped.
Recent research on other fluorinated compounds has shown that melting glaciers and ice sheets can release these trapped chemicals back into the environment. As global temperatures rise and accelerate the melting of the cryosphere, there is a potential for a delayed release of historically deposited this compound. This release can introduce the compound into sensitive polar ecosystems and downstream water sources.
Similarly, thawing permafrost can also release trapped gases and dissolved substances. While direct measurements of this compound in permafrost are scarce, the principle of volatile organic compounds being trapped in frozen ground and subsequently released upon thawing is a recognized environmental concern. These cryosphere-related release mechanisms represent a potential secondary source of this compound to the contemporary environment, highlighting the long-term legacy of persistent atmospheric pollutants.
Global Atmospheric Impact and Climate Implications Research
Global Warming Potential (GWP) Quantification and Comparative Analysis
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1. Dichlorotetrafluoropropane isomers are potent greenhouse gases due to their strong absorption of infrared radiation in the atmospheric window.
The GWP values for CFC-114 are substantial. For a 100-year time horizon, its GWP is estimated to be in the range of 8,590 to 10,000. This high GWP underscores its significant contribution to global warming.
Similarly, CFC-114a has a high GWP. For a 20-year time horizon, its GWP is reported as 6,750. The long atmospheric lifetime of these compounds, estimated to be around 190 years for CFC-114 and 100 years for CFC-114a, contributes to their high GWP values, as they persist in the atmosphere for extended periods, continuing to trap heat.
The combined emissions of five CFCs, including CFC-114a, in 2020 were equivalent to 47 ± 5 teragrams of CO₂. unep.org This highlights that even relatively small emissions of these high-GWP gases can have a notable climate impact.
Interactive Data Table: ODP and GWP of this compound Isomers
| Compound | Isomer | ODP | GWP (100-year) | Atmospheric Lifetime (years) |
| This compound | CFC-114 | ~1.0 | 8,590 - 10,000 | ~190 |
| This compound | CFC-114a | 0.72 | Not specified in results | ~100 |
Advanced Atmospheric Chemical Transport Models for this compound
Atmospheric chemical transport models (CTMs) are essential tools for understanding the distribution, trends, and impacts of trace gases like this compound. These models combine meteorological data with chemical reaction schemes to simulate the movement and transformation of substances in the atmosphere.
Studies have utilized both two-dimensional and 12-box atmospheric chemistry-transport models to derive top-down global annual emissions of CFC-114 and CFC-114a based on atmospheric measurements. copernicus.orgresearchgate.net These models have been instrumental in tracking the historical emissions of these compounds, showing a steady growth in the 1980s followed by a significant reduction after the implementation of the Montreal Protocol. copernicus.orgresearchgate.net
More sophisticated three-dimensional CTMs, such as TOMCAT/SLIMCAT , have been widely used for stratospheric ozone depletion studies. thewire.in These models incorporate detailed chemistry schemes for the troposphere and stratosphere and are driven by meteorological data from sources like the European Centre for Medium-Range Weather Forecasts (ECMWF). thewire.in While specific parameterizations for this compound are not always detailed in general model descriptions, these models are capable of simulating the transport and chemistry of such long-lived halogenated species.
Modeling of Atmospheric Concentrations and Trends
Long-term atmospheric measurements, primarily from background monitoring stations, provide the foundational data for modeling the concentrations and trends of this compound isomers. Observations have shown that the atmospheric mixing ratio of CFC-114 doubled between 1978 and 2014, while that of CFC-114a tripled over the same period. copernicus.orgresearchgate.net
Atmospheric transport models have been used to analyze these measurement data and infer emission trends. These modeling studies have been crucial in identifying the unexpected increase in emissions of CFC-114a after the global phase-out in 2010. unep.orgbris.ac.uk The models help to attribute these emissions to potential sources, with evidence pointing towards industrial processes in South East Asia. copernicus.org
Projections of Future Atmospheric Abundance and Impact
While historical and recent trends of this compound are relatively well-documented through a combination of measurements and modeling, specific, long-term projections of their future atmospheric abundance and impact are less certain and not widely available in the scientific literature.
Current assessments suggest that if the recently observed increased emissions of compounds like CFC-114a continue, they may negate some of the benefits gained under the Montreal Protocol. unep.org However, detailed, quantitative projections under various future emission scenarios, similar to those developed for HFCs under the Kigali Amendment, are not as readily available for these specific CFCs.
Contributions to Radiative Forcing and Climate Perturbations
Radiative forcing is a measure of the change in the net radiative balance at the top of the atmosphere due to a change in a driver of climate change, such as the concentration of a greenhouse gas. A positive radiative forcing leads to a warming of the climate system.
This compound isomers contribute to positive radiative forcing. CFC-114a has a reported radiative efficiency of 0.28 W m⁻² ppb⁻¹. This high radiative efficiency, combined with their long atmospheric lifetimes, makes them effective greenhouse gases.
Analytical Methodologies for Dichlorotetrafluoropropane Characterization in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for the separation of components within a mixture. For a volatile compound like dichlorotetrafluoropropane, gas chromatography is the predominant method, while high-performance liquid chromatography can be adapted for specific applications, especially in metabolic studies.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography (GC) is highly effective for separating volatile and semi-volatile compounds such as this compound. In this technique, a gaseous mobile phase carries the sample through a stationary phase within a column. The differential partitioning of the compound between the two phases leads to its separation from other components in the sample. The choice of detector is critical for achieving the desired sensitivity and selectivity.
For halogenated compounds, the Electron Capture Detector (ECD) is particularly sensitive due to the electronegative nature of chlorine and fluorine atoms. This detector is capable of detecting picogram quantities of such compounds. Other commonly used detectors include:
Flame Ionization Detector (FID): While being a universal detector for organic compounds, its sensitivity to halogenated hydrocarbons is lower compared to an ECD.
Photoionization Detector (PID): This detector is also suitable for the analysis of this compound, offering good sensitivity.
The selection of the GC column is also a critical parameter. Capillary columns with various stationary phases, such as those with different polarities, are used to achieve optimal separation of this compound isomers and from other interfering compounds in a given sample matrix.
High-Performance Liquid Chromatography (HPLC) with Radio-Detection
High-performance liquid chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase. While less common for the analysis of volatile compounds like this compound, HPLC becomes relevant in the study of its metabolism. When radio-labeled this compound (e.g., with ¹⁴C) is used in metabolic studies, HPLC coupled with a radio-detector can be employed to separate and quantify the parent compound and its metabolites in biological samples.
Fluorinated stationary phases in HPLC can offer unique selectivity for fluorinated compounds, potentially aiding in the separation of this compound from its metabolites. chromatographyonline.comresearchgate.net The eluent from the HPLC column passes through a radio-detector, which measures the radioactivity, allowing for the sensitive quantification of the radiolabeled species.
Mass Spectrometric Identification and Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its transformation products.
GC-Mass Spectrometry (GC-MS)
The coupling of gas chromatography with mass spectrometry (GC-MS) combines the excellent separation capabilities of GC with the definitive identification power of MS. cdc.govnih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for chlorine-containing fragments, which aids in the identification of this compound. libretexts.orgyoutube.com
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways involve the loss of chlorine or fluorine atoms or groups.
Table 1: Illustrative GC-MS Data for a this compound Isomer (Note: This data is hypothetical and for illustrative purposes, as specific experimental data for all isomers is not readily available in the public domain.)
| Parameter | Value |
| Retention Time | Varies depending on the isomer and GC conditions |
| Molecular Ion (M⁺) | m/z corresponding to the molecular weight (e.g., ~184 for C₃H₂Cl₂F₄) |
| Key Fragment Ions | [M-Cl]⁺, [M-F]⁺, [CF₃]⁺, [C₂HClF]⁺ |
| Isotopic Pattern | Presence of M+2 and M+4 peaks due to chlorine isotopes |
LC-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including polar and non-volatile substances. nih.gov In the context of this compound, LC-MS would be the method of choice for the analysis of its potential metabolites, which are often more polar and less volatile than the parent compound. The separation of metabolites is achieved using HPLC, and their identification is confirmed by mass spectrometry. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the metabolites by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This capability is invaluable for the identification of unknown metabolites of this compound. By comparing the accurate mass of a potential metabolite with theoretical masses of possible biotransformation products, the elemental formula can be deduced with high confidence.
Studies on similar hydrochlorofluorocarbons (HCFCs) have shown that metabolism can lead to the formation of compounds such as trifluoroacetic acid and various conjugates. nih.govnih.gov HRMS, often coupled with LC, is instrumental in identifying these types of metabolic products in complex biological matrices. The high resolving power of HRMS also helps to distinguish between isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.
Table 2: Potential Metabolites of this compound and the Role of HRMS
| Potential Metabolic Reaction | Resulting Metabolite Class | Role of High-Resolution Mass Spectrometry |
| Oxidative Dehalogenation | Halogenated acetic acids (e.g., chlorodifluoroacetic acid) | Accurate mass measurement to confirm the elemental composition of the acidic metabolite. |
| Conjugation | Glucuronide or glutathione conjugates | Identification of the elemental formula of the conjugate, confirming the addition of the conjugating moiety. |
| Hydrolysis | Fluorinated alcohols | Determination of the elemental composition to confirm the replacement of a halogen with a hydroxyl group. |
Spectroscopic Techniques for Structural and Quantitative Analysis
Spectroscopic methods are fundamental to the characterization of this compound, providing detailed information on its molecular structure and enabling its quantification. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are critical tools in its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the precise structure of this compound isomers. By analyzing the chemical shifts and coupling constants in ¹⁹F and ¹³C NMR spectra, the connectivity of atoms within the molecule can be determined. For instance, the number of distinct fluorine environments in a ¹⁹F NMR spectrum directly corresponds to the symmetry of the isomer.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. When analyzed by techniques like gas chromatography-mass spectrometry (GC-MS), the compound will produce a characteristic mass spectrum. Electron ionization (EI) typically leads to the fragmentation of the molecule, with the resulting fragment ions providing clues to its structure. For the related compound 1,2-dichloro-1,3,3,3-tetrafluoropropene, significant fragments are observed, which helps in identifying the arrangement of atoms. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition, further confirming the identity of the compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within the this compound molecule. The C-F and C-Cl bonds exhibit strong absorption bands in the fingerprint region of the IR spectrum (typically between 1400 cm⁻¹ and 600 cm⁻¹). The specific positions and intensities of these bands are unique to each isomer, allowing for their differentiation. For example, the IR spectrum of the related compound 1,2-dichloro-1,3,3,3-tetrafluoropropene shows a distinct pattern of absorption that can be used for its identification. nist.gov
Below is a table summarizing the application of these spectroscopic techniques for the analysis of this compound.
| Technique | Information Provided | Typical Application |
| ¹⁹F & ¹³C NMR | Connectivity of atoms, number of unique fluorine/carbon environments, structural isomer identification. | Unambiguous structural elucidation of isomers. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition (with HRMS). | Identification in complex mixtures, confirmation of molecular formula. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (C-F, C-Cl bonds), isomer differentiation. | Rapid identification and quality control. |
Development of Novel Analytical Approaches for Trace Detection
Detecting trace levels of this compound in various matrices, such as environmental samples, is crucial for monitoring and assessment. The development of novel analytical approaches focuses on enhancing sensitivity and selectivity.
Gas chromatography coupled with sensitive detectors is the cornerstone for the trace analysis of halogenated volatile organic compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the separation, identification, and quantification of volatile compounds. By using selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect only specific fragment ions characteristic of this compound, significantly enhancing sensitivity and reducing background interference.
Gas Chromatography with Electron Capture Detection (GC-ECD): The electron capture detector is highly sensitive to halogenated compounds. This makes GC-ECD a suitable and cost-effective method for the routine monitoring of this compound at trace concentrations.
To improve detection limits further, various sample introduction techniques are employed:
Headspace Analysis: In static headspace analysis, the vapor phase in equilibrium with a sample in a sealed vial is injected into the GC. This technique is effective for analyzing volatile compounds in solid or liquid samples.
Purge-and-Trap: This dynamic preconcentration technique involves bubbling an inert gas through a sample, trapping the volatilized analytes on a sorbent trap, and then thermally desorbing them into the GC system. This method can significantly lower the limits of detection.
Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is then transferred to the GC injector for thermal desorption. SPME is a solvent-free, simple, and efficient sample preparation method.
The following table outlines potential detection limits for trace analysis of halogenated compounds using advanced analytical techniques.
| Technique | Sample Matrix | Potential Limit of Quantification (LOQ) |
| HS-GC-MS | Water | Low µg/L to ng/L range |
| Purge-and-Trap-GC-MS | Water | ng/L range |
| SPME-GC-MS | Water | ng/L range |
| GC-ECD | Air | pmol/mol (ppt) range |
Method Validation and Interlaboratory Study Protocols for this compound
To ensure that analytical results are reliable and comparable, methods for the determination of this compound must be properly validated, and laboratories should participate in interlaboratory studies or proficiency testing programs.
Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netdemarcheiso17025.com The key performance characteristics that must be evaluated for a quantitative method include: demarcheiso17025.com
Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically evaluated by a regression analysis of a calibration curve.
Accuracy: The closeness of the test results to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within a single laboratory, but with variations such as different days, different analysts, or different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The table below summarizes typical acceptance criteria for method validation parameters for the analysis of volatile halogenated compounds.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15-20% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Interlaboratory Study Protocols: Interlaboratory studies, also known as proficiency tests, are essential for assessing the performance of analytical laboratories and ensuring the comparability and consistency of data. aoac.org In such a study, a coordinating body distributes identical, homogeneous samples to multiple participating laboratories for analysis.
The protocol for an interlaboratory study for this compound would typically involve:
Preparation and Distribution: A stable and homogeneous sample containing a known concentration of this compound is prepared and distributed to all participating labs.
Analysis: Each laboratory analyzes the sample using their own standard operating procedures.
Data Submission: Results are submitted confidentially to the coordinating body.
Statistical Evaluation: The results are statistically analyzed. A consensus value for the concentration is determined, and each laboratory's performance is often evaluated using a Z-score, which indicates how far a result is from the consensus value.
Reporting: Each laboratory receives a report comparing its performance to that of the other participants, allowing them to identify potential issues and take corrective actions.
Participation in such programs is a key component of a laboratory's quality assurance system and is often required for accreditation under standards like ISO/IEC 17025. demarcheiso17025.com
Theoretical and Computational Studies of Dichlorotetrafluoropropane
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio techniques, are used to predict molecular geometry, vibrational frequencies, and electronic structure. For a compound like dichlorotetrafluoropropane, these calculations can elucidate bond lengths, bond angles, and the distribution of electron density within the various isomers.
A significant area of study for HCFCs is their reactivity, particularly with atmospheric radicals like the hydroxyl (·OH) radical and chlorine (Cl) atoms, which initiate their degradation. Theoretical studies on the isomer 1,1-dichloro-1,3,3,3-tetrafluoropropane (B1295135) (HCFC-234fb) have been undertaken to investigate these reactions. rsc.org Such studies typically involve calculating the potential energy surface for the reaction, identifying the transition states, and determining the energy barriers.
These calculations show that the primary degradation pathway for HCFC-234fb is the abstraction of a hydrogen atom by the ·OH radical. rsc.org The results indicate that the reaction with ·OH is significantly faster than with Cl atoms, making it the dominant removal process in the troposphere. rsc.org
Table 1: Overview of Quantum Chemical Calculation Methods and Applications for this compound
| Computational Method | Level of Theory Example | Properties Investigated | Relevance to this compound |
|---|---|---|---|
| Geometry Optimization | MP2/cc-pVTZ | Bond lengths, bond angles, dihedral angles, rotational constants | Predicts the stable 3D structure of different isomers. |
| Frequency Calculation | MP2/cc-pVTZ | Vibrational modes, zero-point energy, thermal corrections | Confirms optimized structures as true minima and provides spectroscopic data. |
| Single-Point Energy | CCSD(T)/aug-cc-pVTZ | Accurate electronic energy, reaction enthalpies, activation energies | Refines the energy profile of atmospheric degradation reactions. |
Molecular Dynamics Simulations of Environmental Interactions
Molecular dynamics (MD) simulations are computational experiments that model the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations could be used to study its behavior in different environmental compartments, such as its interaction with water molecules, its partitioning at air-water interfaces, or its adsorption onto aerosol or soil particle surfaces.
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. By solving Newton's equations of motion for a system containing this compound and its surrounding environment, MD can provide insights into solvation properties, diffusion coefficients, and the thermodynamics of phase transfer.
However, a review of publicly available scientific literature indicates a lack of specific molecular dynamics simulation studies focused solely on this compound isomers. While general MD studies have been conducted on other halogenated hydrocarbons to understand their environmental behavior, dedicated research on HCFC-234 is not apparent. nih.gov Such studies would be valuable for understanding how these molecules interact with atmospheric aerosols and surfaces, which can influence their transport and lifetime.
Computational Prediction of Atmospheric Degradation Pathways and Intermediates
Once this compound is released into the atmosphere, its fate is governed by chemical degradation. Computational chemistry is a powerful tool for predicting the complex reaction pathways that follow the initial attack by ·OH radicals.
For the isomer HCFC-234fb, quantum chemical calculations have shown that the initial step is the abstraction of the hydrogen atom, leading to the formation of a haloalkyl radical (CF₃ĊFCCl₂F). rsc.org Following its formation, this radical is expected to react rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (CF₃CF(OO·)CCl₂F).
Computational studies would then explore the subsequent reactions of this peroxy radical, which can react with nitric oxide (NO) or other peroxy radicals (HO₂ or RO₂). These reaction cascades can lead to the formation of a variety of intermediate and final degradation products. Predicting the branching ratios of these pathways is crucial for a complete understanding of the compound's atmospheric chemical impact.
Table 2: Predicted Atmospheric Degradation Steps for HCFC-234fb
| Reaction Step | Reactants | Primary Product(s) | Computational Insight |
|---|---|---|---|
| Initiation | CF₃CH₂CCl₂F + ·OH | CF₃ĊHCCl₂F + H₂O | Calculation of reaction rate coefficient and thermodynamic favorability. rsc.org |
| Oxygen Addition | CF₃ĊHCCl₂F + O₂ | CF₃CH(OO·)CCl₂F (Peroxy Radical) | Assumed to be a rapid, barrierless reaction. |
| Fate of Peroxy Radical | CF₃CH(OO·)CCl₂F + NO | CF₃CH(O·)CCl₂F (Alkoxy Radical) + NO₂ | Prediction of reaction pathways and stability of the resulting alkoxy radical. |
| Alkoxy Radical Decomposition | CF₃CH(O·)CCl₂F | CF₃C(O)H + ·CCl₂F | Calculation of bond dissociation energies to predict likely fragmentation patterns. |
Note: The subsequent degradation pathways of the generated radicals would be further investigated in a full computational study.
Modeling of this compound Transport and Fate in Complex Systems
Understanding the environmental impact of a chemical requires knowledge of its transport and distribution across different media (air, water, soil). Fate and transport models are computational tools that simulate these processes on a larger, macroscopic scale. These models integrate data on a chemical's physical properties (e.g., vapor pressure, water solubility, partition coefficients) with environmental parameters (e.g., wind patterns, ocean currents, soil composition) to predict its concentration and persistence in various ecosystems.
For atmospheric pollutants like this compound, these models would simulate their global distribution, transport to the stratosphere, and eventual deposition. They are essential for estimating the compound's Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
Development and Refinement of Atmospheric Chemical Models
The data generated from theoretical and computational studies provide essential parameters for large-scale atmospheric chemical models. These models, such as the Goddard Earth Observing System Model with Chemistry (GEOS-Chem) or the Model for Ozone and Related chemical Tracers (MOZART), simulate the chemical and physical processes that govern the composition of the atmosphere. nih.gov
Accurate kinetic data for the reactions of this compound with ·OH radicals, as derived from quantum chemical calculations, are crucial inputs for these models. rsc.org By incorporating the reaction rate coefficients, degradation pathways, and the properties of intermediate products for specific HCFCs, scientists can refine the models to provide more accurate predictions of:
The atmospheric lifetime of the compound.
Its contribution to stratospheric chlorine loading.
The formation of secondary pollutants, such as tropospheric ozone or aerosols.
The theoretical study on HCFC-234fb, for instance, provides a calculated rate coefficient for its reaction with ·OH radicals and an estimated atmospheric lifetime and GWP. rsc.org This type of data allows for the inclusion of this specific compound into global atmospheric models, improving their comprehensiveness and predictive power regarding the fate of ozone-depleting substances and their replacements.
Regulatory and Policy Implications from an Academic Research Perspective
Research into Alternatives and Substitution Chemistry for Industrial Applications
The regulatory controls imposed by the Montreal Protocol spurred extensive academic and industrial research into finding viable alternatives for dichlorotetrafluoropropane and other ozone-depleting substances (ODS) used as refrigerants, solvents, and foam-blowing agents. epd.gov.hknih.gov The primary goal was to identify or synthesize compounds with similar performance characteristics but with zero or significantly lower ODP.
The research progressed through several generations of substitutes:
Hydrochlorofluorocarbons (HCFCs): As noted, HCFCs were the first-generation replacements for CFCs. noaa.govepa.gov Their shorter atmospheric lifetimes represented a significant environmental improvement. noaa.gov However, their residual ODP meant they were always intended as temporary solutions. noaa.gov
Hydrofluorocarbons (HFCs): This class of compounds contains no chlorine and therefore has an ODP of zero. wikipedia.orgnih.gov HFCs like HFC-134a became widely used replacements for CFCs and HCFCs in applications like air conditioning and refrigeration. epd.gov.hknih.gov However, many HFCs are potent greenhouse gases with high GWPs, which led to the Kigali Amendment to the Montreal Protocol in 2016 to schedule their phase-down. unep.orgwikipedia.org
Hydrofluoroolefins (HFOs) and Natural Refrigerants: Current research focuses on low-GWP alternatives. HFOs are unsaturated organic compounds that break down rapidly in the atmosphere, resulting in very low GWPs. Natural refrigerants like hydrocarbons (e.g., propane), ammonia, and carbon dioxide are also being increasingly adopted in various applications due to their minimal climate impact. researchgate.net
For solvent applications, particularly in electronics and precision cleaning where compounds like CFC-113 were used, research led to a diverse range of alternatives. epd.gov.hk These include aqueous cleaning systems, petroleum solvents, and other oxygenated or chlorinated solvents with better environmental profiles. epd.gov.hkepa.gov
The table below provides examples of alternatives for applications where this compound or similar ODS were used.
| Application | Original ODS | Transitional Alternative (HCFC) | First Generation HFC Alternative | Low-GWP Alternative |
| Refrigeration | CFC-12 | HCFC-22 | HFC-134a | HFO-1234yf, Propane (B168953) (R-290) researchgate.net |
| Chillers | CFC-11 | HCFC-123 ifc.org | HFC-134a ifc.org | HFOs, Ammonia |
| Solvent Cleaning | CFC-113 | HCFC-141b | Not a direct replacement | Aqueous systems, Terpene-based cleaners epa.gov |
Academic Contributions to Environmental Monitoring and Compliance Research
Academic research has been fundamental to monitoring the atmospheric concentrations of this compound and other ODS, thereby verifying the effectiveness of and compliance with the Montreal Protocol. coolingpost.com Global atmospheric monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and networks run by the National Oceanic and Atmospheric Administration (NOAA), provide high-precision measurements of these trace gases. coolingpost.com
These monitoring programs, often led by university and government scientists, have demonstrated the success of the Montreal Protocol. Key findings from this research include:
Confirmation of Declining Concentrations: Atmospheric levels of major CFCs are steadily declining. noaa.gov
Tracking of HCFCs: Monitoring showed a rapid increase in HCFC concentrations as they replaced CFCs, but recent studies have confirmed that the atmospheric levels of HCFCs peaked in 2021 and have begun to decline, years ahead of projections. noaa.govcoolingpost.comdowntoearth.org.in This demonstrates the effectiveness of the accelerated phase-out schedule for HCFCs. coolingpost.comdowntoearth.org.in
Detection of Unexpected Emissions: High-precision monitoring can also detect unexpected emissions, sometimes from unregulated sources or as byproducts of other chemical manufacturing processes. nih.gov For example, research has identified atmospheric emissions of HCFC-132b and HCFC-133a, compounds with no known end-uses, likely originating as byproducts from chemical plants in East Asia. nih.gov This highlights the crucial role of ongoing atmospheric science in ensuring the integrity of international environmental agreements.
The data gathered from these academic and governmental monitoring efforts provide the Scientific Assessment Panel of the Montreal Protocol with the necessary information to evaluate the state of the ozone layer and the efficacy of the control measures. state.gov
Economic Modeling of Phase-Out Scenarios and Their Scientific Underpinnings
The phase-out of substances like this compound has significant economic implications, affecting industries, consumers, and national economies. cei.orgworldbank.org Academic research has played a vital role in developing economic models to understand these impacts and inform policy decisions.
These models integrate scientific data with economic principles to:
Estimate Costs: They calculate the costs of transitioning to alternative technologies, including capital investment for new equipment, research and development, and potentially higher operating costs. cei.orgctc-n.orgeuropa.eu Early estimates for the CFC phase-out in the United States, for instance, projected costs in the tens of billions of dollars for sectors like vehicle air conditioning and commercial refrigeration. cei.org
Analyze Market Dynamics: Economic models help predict how the supply and demand for HCFCs and their alternatives will shift over time, and how this will affect prices. worldbank.orgctc-n.org
Assess Cost-Effectiveness: By combining economic data with scientific metrics like ODP and GWP, models can evaluate the cost-effectiveness of various phase-out strategies and alternative technologies. This is crucial for mechanisms like the Multilateral Fund, which finances the transition in developing countries. dcceew.gov.auctc-n.org
Forecast Future Scenarios: Models are used to project future consumption and emissions of HCFCs and HFCs under different policy scenarios. unep.org This allows policymakers to identify pathways to meet their phase-down obligations under the Montreal Protocol and its amendments. unep.org
The scientific underpinnings of these models are critical. Data on the atmospheric lifetimes, ODP, and GWP of each chemical are used to quantify the environmental benefits of a phase-out. epa.gov Information on the performance and energy efficiency of alternative technologies, derived from engineering and chemical research, is essential for accurately calculating the economic costs and benefits of the transition. unfccc.intosti.gov This interdisciplinary approach, combining atmospheric science, chemistry, and economics, has been a cornerstone of the Montreal Protocol's success. unep.orgstate.gov
Future Research Directions for Dichlorotetrafluoropropane
Elucidation of Unidentified Degradation Products and Pathways
A significant gap in the current knowledge of dichlorotetrafluoropropane is a complete understanding of its degradation in various environmental compartments. While its atmospheric fate is of primary concern, its behavior in soil and aquatic systems also warrants investigation. Future research must focus on identifying the full spectrum of degradation products and the transformation pathways through which they are formed.
Key research objectives should include:
Identification of Intermediates: Studies should aim to identify the transient and stable intermediates formed during the breakdown of this compound. This can be achieved through controlled laboratory experiments simulating atmospheric, aquatic, and soil conditions.
Pathway Delineation: Research should map the specific chemical reactions involved in degradation, such as hydrolysis, oxidation, and reductive dechlorination. researchgate.netnih.gov Understanding these pathways is crucial for predicting the ultimate fate of the parent compound. For instance, studies on other chlorinated hydrocarbons have successfully used compound-specific isotope analysis (CSIA) to differentiate between degradation pathways like dichloroelimination and dehydrohalogenation in different environmental systems. nih.gov
Biotic vs. Abiotic Processes: It is critical to distinguish between microbial-mediated degradation and abiotic chemical processes. Investigating the role of specific microorganisms and enzymes in breaking down this compound could reveal potential bioremediation strategies. nih.gov Some studies have shown that marine-derived biocatalysts are an unexplored source of novel enzymes capable of degrading pollutants. researchgate.net
The table below outlines potential degradation pathways that require investigation for this compound, based on research into similar halogenated compounds.
| Potential Pathway | Description | Potential Products |
| Atmospheric Photolysis | Degradation initiated by ultraviolet (UV) radiation in the stratosphere or troposphere, often involving reactions with hydroxyl (OH) radicals. | Phosgene, trifluoroacetyl fluoride (B91410), hydrogen fluoride, hydrogen chloride. |
| Hydrolysis | Reaction with water, which may be a significant pathway in aquatic environments. The rate would depend on factors like temperature and pH. | Fluorinated alcohols, carboxylic acids. |
| Reductive Dechlorination | The removal of chlorine atoms and their replacement with hydrogen, often mediated by anaerobic microorganisms in soil and sediment. | Monochlorotetrafluoropropane, tetrafluoropropane. |
| Oxidation | Reaction with oxidizing agents, which can occur both abiotically and through microbial action. | Carbonyl compounds, smaller halogenated acids. |
This table is interactive. Click on the headers to sort.
Refined Atmospheric Modeling Incorporating Complex Feedbacks
Predicting the atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP) of this compound requires sophisticated atmospheric models. While initial estimates can be made, future research must focus on refining these models by incorporating more complex chemical and physical feedback mechanisms.
Future modeling efforts should include:
Integration into 3-D Models: Incorporating this compound's chemical kinetics and photolysis data into comprehensive three-dimensional (3-D) chemical transport models (CTMs) like GEOS-CHEM. These Eulerian models simulate the concentration of chemical species in fixed grid cells, providing a detailed picture of global distribution and fate.
Coupled Chemistry-Climate Models (CCMs): Utilizing CCMs, such as SOCOL and WACCM, to investigate the two-way interactions between this compound and the climate system. ethz.chucar.edu These models can simulate how changes in climate (e.g., temperature, circulation) might alter the compound's atmospheric lifetime and, conversely, how the compound and its degradation products might influence atmospheric radiation and temperature. ethz.ch
Feedback Loops: Investigating feedback loops, such as the impact of this compound on stratospheric ozone concentrations, which in turn could alter UV radiation levels and affect the photolytic degradation rates of other atmospheric compounds.
The following table compares different atmospheric model types relevant for studying this compound.
| Model Type | Dimensionality | Description | Application for this compound |
| Box Model | 0-D | Represents the atmosphere as a single box with uniform concentrations. Useful for initial estimations of chemical lifetimes. | Quick calculation of atmospheric lifetime based on average OH radical concentration. |
| Column Model | 1-D | Simulates vertical processes in a single column of the atmosphere. | Studying vertical distribution and degradation at different altitudes. |
| Chemical Transport Model (CTM) | 2-D or 3-D | Simulates the movement and chemical transformation of trace gases over large regions or globally. mdpi.com | Predicting global distribution, transport to the stratosphere, and regional concentration hotspots. |
| Chemistry-Climate Model (CCM) | 3-D | Couples atmospheric chemistry with a general circulation model to include feedbacks between chemical composition and climate. ethz.ch | Assessing the compound's impact on ozone and climate, and how climate change might affect its fate. |
This table is interactive. Click on the headers to sort.
Development of Sustainable Synthesis Methods with Reduced Environmental Footprint
The traditional synthesis of fluorinated compounds often involves hazardous reagents, high energy consumption, and the generation of significant waste. A crucial area for future research is the development of "green" or sustainable synthesis methods for this compound that minimize environmental impact. rsc.orgrsc.org
Research in this area should focus on:
Biocatalysis: Exploring the use of enzymes or whole-cell microorganisms to perform specific fluorination or chlorination steps. Enzyme-mediated synthesis can occur under mild conditions and with high selectivity, reducing the need for harsh chemicals and protecting groups. nih.gov
Renewable Feedstocks: Investigating pathways that utilize renewable starting materials instead of petrochemicals.
Waste Minimization: Designing synthetic routes that maximize atom economy and minimize the production of hazardous by-products, aligning with the principles of green chemistry. rsc.org Methods that allow for the recycling and reuse of catalysts and solvents should be prioritized. rsc.org
The table below compares conventional and potential sustainable synthesis approaches.
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Reagents | Often uses harsh and toxic reagents (e.g., anhydrous HF, elemental chlorine). | Utilizes biocatalysts, less hazardous reagents, and recyclable catalysts. nih.gov |
| Energy Input | Typically requires high temperatures and pressures. | Operates under milder, near-ambient conditions, lowering energy demand. |
| Feedstocks | Primarily based on non-renewable petrochemical sources. | Aims to use renewable biomass or waste-derived feedstocks. |
| Waste Generation | Can produce significant quantities of hazardous waste and by-products. | Designed for high atom economy, minimizing waste through recycling and cleaner reactions. rsc.org |
| Solvents | Often relies on volatile organic compounds (VOCs). | Employs greener solvents like water, supercritical fluids, or ionic liquids. |
This table is interactive. Click on the headers to sort.
Advanced Analytical Techniques for Real-Time Environmental Monitoring
Effective environmental regulation and risk assessment depend on the ability to accurately detect and quantify this compound in various media. While standard methods like gas chromatography (GC) can be used, there is a need for more advanced, rapid, and field-deployable analytical techniques. cdc.govnih.govcdc.gov
Future research should prioritize:
Enhanced Sensitivity: Developing methods with lower detection limits, particularly for monitoring trace concentrations in air, water, and biological samples. chromatographyonline.com This often involves optimizing sample preparation techniques like solid-phase extraction (SPE) or using highly sensitive detectors like mass spectrometers (MS). nih.govmdpi.com
Real-Time Monitoring: Creating sensor-based systems or portable instruments capable of real-time, in-situ measurements. This would allow for the continuous monitoring of industrial emissions or the rapid assessment of environmental contamination without the delay of laboratory analysis.
High-Throughput Analysis: Improving laboratory methods to allow for the rapid and cost-effective analysis of a large number of samples, which is essential for large-scale environmental monitoring programs.
Metabolite Detection: Developing analytical protocols that can simultaneously detect and quantify not only the parent this compound but also its key degradation products. mdpi.com
The following table summarizes analytical techniques that could be developed or optimized for monitoring this compound.
| Technique | Sample Matrix | Detection Principle | Potential for Real-Time Monitoring |
| GC-MS | Air, Water, Soil | Gas chromatography separates compounds, which are then identified and quantified by mass spectrometry. nih.govcdc.gov | Low (requires lab analysis) |
| LC-MS/MS | Water, Biological | Liquid chromatography separation followed by tandem mass spectrometry, ideal for non-volatile degradation products. chromatographyonline.com | Low (requires lab analysis) |
| Ion-Selective Electrodes (ISE) | Water | Potentiometric measurement of fluoride ions, which could be used to monitor the complete breakdown of the compound. cdc.gov | Moderate (field-portable meters available) |
| Cavity Ring-Down Spectroscopy (CRDS) | Air | Highly sensitive optical technique for measuring trace gases in real-time based on light absorption. | High (instruments can be field-deployed) |
| Electrochemical Sensors | Air, Water | Compact devices that generate an electrical signal in response to the target chemical. | High (ideal for portable detectors) |
This table is interactive. Click on the headers to sort.
Interdisciplinary Research on Climate-Chemical Interactions Affecting this compound Fate
The atmospheric fate of this compound is intrinsically linked to climate. Understanding these complex interactions requires interdisciplinary research that bridges atmospheric chemistry, physics, and climate science. ethz.ch
Key interdisciplinary research questions include:
Impact of Climate Change on Lifetime: How will future changes in atmospheric temperature, humidity, and circulation patterns affect the atmospheric lifetime and transport of this compound? For example, changes in the concentration of the OH radical, the primary atmospheric sink, could alter its degradation rate.
Radiative Forcing Efficiency: Precisely quantifying the radiative forcing of this compound and its degradation products is essential for accurately determining their GWP. This requires detailed spectroscopic measurements and integration into radiative transfer models.
Stratosphere-Troposphere Exchange: How might climate change-induced alterations in stratosphere-troposphere exchange affect the transport of this compound to the stratosphere, where it can be more readily photolyzed?
Feedback on Atmospheric Composition: Do the degradation products of this compound have the potential to influence other atmospheric processes, such as cloud formation or the oxidative capacity of the troposphere?
Collaborative efforts between laboratory chemists, atmospheric modelers, and climate scientists are necessary to address these questions and provide a holistic understanding of this compound's role in the Earth system.
Q & A
Q. What ethical guidelines apply to this compound research involving human or environmental exposure risks?
- Methodological Answer : Adhere to the Montreal Protocol’s restrictions on HCFC use and obtain ethics approvals (e.g., IRB for occupational exposure studies). Use in silico models (e.g., ECOSAR) for preliminary risk assessment. Full disclosure of conflict of interest (COI) is mandatory in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
